molecular formula C12H6Cl3NO3 B1202905 Quinonamid CAS No. 27541-88-4

Quinonamid

Cat. No. B1202905
CAS RN: 27541-88-4
M. Wt: 318.5 g/mol
InChI Key: ZIEWAMOXCOLNSJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives can involve transition-metal-free processes, highlighting the efficiency and atom economy of these methods. For instance, a tandem process for synthesizing substituted quinolin-4(1H)-ones or enaminones involves base-promoted insertion of ynones into the C-N σ-bond of amides, leading to aminoacylation products (Zheng et al., 2018). Similarly, a highly enantioselective synthesis of chiral tetrahydroacridines through Brønsted acid catalyzed addition of enamides to ortho-quinone methide imines demonstrates the potential for creating complex molecular architectures (Kretzschmar et al., 2016).

Molecular Structure Analysis

The structural diversity of quinoline derivatives is vast, with methods allowing for the synthesis of various molecular architectures. For example, the synthesis of pyrrolo/pyrido[2,1-a]quinazolinones from 2-amino benzoic acids and 2-amino benzamides via a gold(I)-catalyzed tandem coupling/cyclization process allows the construction of tricyclic or polycyclic structures in one pot (Feng et al., 2010).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, demonstrating their reactivity and utility in synthetic chemistry. For instance, the Co(III)-catalyzed enaminone-directed C-H amidation for quinolone synthesis showcases a method for accessing quinolones, important heterocyclic scaffolds (Shi et al., 2017).

Scientific Research Applications

  • Quinones, including compounds like Quinonamid, have shown potential in anticancer therapy due to their ability to target various microorganisms and tumor cells through multiple mechanisms of action. However, issues like solubility, stability, and toxicity are challenges that need to be addressed (Ferreira et al., 2016).

  • Quinones are known for their cytotoxic properties , which can be beneficial in targeting rapidly dividing cells, such as tumor cells. Their toxicity in non-dividing cells is attributed to mechanisms involving oxidative stress and protein modification (O'Brien, 1991).

  • The pharmacological profile of quinones includes roles in photosynthesis, vitamin function, and as antioxidants, which contribute to general health improvement. Quinones also pose toxicological effects due to their presence as photoproducts from pollutants and their ability to bind to essential biological molecules (El-Najjar et al., 2011).

  • Quinones have been studied for their potential in preventing protein misfolding diseases , such as Alzheimer's. Certain quinones, including anthraquinone derivatives, demonstrate inhibitory effects on protein oligomerization, which is significant in the context of neurodegenerative diseases (Gong et al., 2014).

  • Quinones like Quinonamid may have applications in energy storage and a wide range of therapeutic applications due to their distinctive properties. They have been researched for activities like anti-inflammatory, antidepressant, and antitumor effects (Shafiq et al., 2022).

  • Quinones have been explored for their anti-parkinsonian properties . Studies show that certain quinones can prevent the formation of dopamine quinones, which are implicated in Parkinson's disease (Asanuma et al., 2008).

properties

IUPAC Name

2,2-dichloro-N-(3-chloro-1,4-dioxonaphthalen-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl3NO3/c13-7-8(16-12(19)11(14)15)10(18)6-4-2-1-3-5(6)9(7)17/h1-4,11H,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIEWAMOXCOLNSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC(=O)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2058047
Record name Quinonamid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2058047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinonamid

CAS RN

27541-88-4
Record name Quinonamid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27541-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinonamid [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027541884
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinonamid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2058047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dichloro-N-(3-chloro-1,4-naphthoquinon-2-yl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.091
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name QUINONAMID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/618QV11Q2U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
M Hemer - Gb+ Gw, 1980 - cabdirect.org
Five pesticides, Alginex (quinonamid), Delegol, Dimanin, Anti-Alga, and Tenoran (chloroxuron), were tested for the control of blue, red or green algae and moss in greenhouses and out-…
Number of citations: 0 www.cabdirect.org
C Fedtke - Pesticide science, 1991 - Wiley Online Library
… the respiratory uncoupler pentachlorophenol, the redox algicide quinonamid, the acetyl-CoA carboxylase inhibitors haloxyfop and sethoxydim, and the EPSP-synthase inhibitor …
Number of citations: 21 onlinelibrary.wiley.com
U Jain, K Saxena, V Hooda, S Balayan, AP Singh… - Food Chemistry, 2022 - Elsevier
Organophosphates and carbamates pesticides are widely used to increase crop production globally causing a threat to human health and the environment. A variety of pesticides are …
Number of citations: 61 www.sciencedirect.com
A Czescik, DL Malo, MJ Duart, LL Zamora, GMA Fos… - Talanta, 2007 - Elsevier
This manuscript deals with the application of molecular connectivity calculations to predict the photo-induced chemiluminescent behaviour of the family of herbicides grouped as amides…
Number of citations: 16 www.sciencedirect.com
E Linden, BE Bengtsson, O Svanberg, G Sundström… - Chemosphere, 1979 - Elsevier
The toxicity of 78 chemicals and pesticide formulations against the bleak, Alburnus alburnus (Pisces) and the harpacticoid Nitocra spinipes has been tested. The results are expressed …
Number of citations: 167 www.sciencedirect.com
MP González, HG Díaz, RM Ruiz… - Journal of chemical …, 2003 - ACS Publications
A new application of TOPological Sub-structural MOlecular DEsign (TOPS-MODE) was carried out in herbicides using computer-aided molecular design. Two series of compounds, one …
Number of citations: 99 pubs.acs.org
AR Saghir - PANS, 1977 - Taylor & Francis
… Kocher of Hoechst discussed the behaviour of the algicide quinonamid in plants. They mentioned that the chemical had little or no influence on photosynthesis when sprayed on the …
Number of citations: 0 www.tandfonline.com
S Old - cambridge.org
See amitrole 1H-1, 2, 4-triazol-3-amine Old 3 amino-s-triazole See AMS ammonium sulfamate arsenic acid methyl [(4-aminophenyl) sulfonyl] carbamate Old methyl sulfanilylcarbamate …
Number of citations: 0 www.cambridge.org
TWM Right, W Vencil - weed Science, 1998 - cambridge.org
… prometryn pronamide propachlor propanil propaquizafop propazine propham prosulfalin proxan-sodium prynachlor pyrazon pyridor pyridate pyrithiobac quindorac quinonamid …
Number of citations: 2 www.cambridge.org
WL Jorgensen, EM Duffy - Advanced drug delivery reviews, 2002 - Elsevier
The aqueous solubility of a drug is an important factor affecting its bioavailability. Numerous computational methods have been developed for the prediction of aqueous solubility from a …
Number of citations: 854 www.sciencedirect.com

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